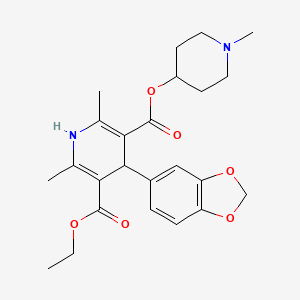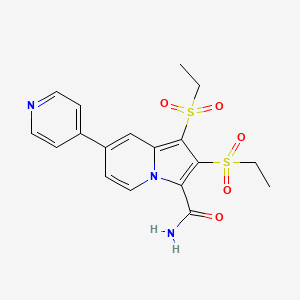![molecular formula C21H14N4O6 B4289183 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B4289183.png)
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
Übersicht
Beschreibung
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzoxazole core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups and a benzoxazole moiety suggests that it may exhibit interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring. The next step involves the introduction of the 2-methylphenyl group through a Friedel-Crafts alkylation reaction. Finally, the nitro groups are introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and other steps to ensure consistent reaction conditions and efficient heat management. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a fluorescent probe due to the benzoxazole moiety.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol
- **2-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4,6-diaminophenol
- **2-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4,6-dichlorophenol
Uniqueness
The presence of both nitro groups and a benzoxazole moiety in 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol makes it unique compared to its analogs. The nitro groups enhance its reactivity and potential biological activity, while the benzoxazole core provides a rigid and planar structure that can interact with biological targets effectively.
Eigenschaften
IUPAC Name |
2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O6/c1-12-4-2-3-5-16(12)21-23-17-9-14(6-7-19(17)31-21)22-11-13-8-15(24(27)28)10-18(20(13)26)25(29)30/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUWOULYGFVRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4289101.png)
amino]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4289127.png)
![2-amino-4-(2-iodophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4289131.png)


![N-{2-[4-(2-{3-CHLORO[(4-METHYLPHENYL)SULFONYL]ANILINO}ACETYL)PIPERAZINO]-2-OXOETHYL}-N-(3-CHLOROPHENYL)-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4289143.png)
![methyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4289148.png)
![methyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4289155.png)
![2-hydroxy-5-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide](/img/structure/B4289161.png)

![7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4289171.png)
![[4-({[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}METHYL)-2-PHENYL-1,3-OXAZOL-5-YL]METHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE](/img/structure/B4289177.png)
![2,4-dichloro-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B4289190.png)
![2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B4289202.png)
